Cortisol 17,21-diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cortisol 17,21-diacetate is synthesized through the acetylation of cortisol. The process involves the reaction of cortisol with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes. For instance, the use of Corynebacterium simplex has been reported to facilitate the hydrolysis of the 11-acetoxy group in corticosteroids, leading to the production of compounds like this compound .
Chemical Reactions Analysis
Types of Reactions: Cortisol 17,21-diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones.
Reduction: The ketone groups can be reduced back to hydroxyl groups.
Substitution: Acetate groups can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and ketonized derivatives of cortisol .
Scientific Research Applications
Cortisol 17,21-diacetate has a wide range of applications in scientific research:
Mechanism of Action
Cortisol 17,21-diacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
Prednisone: A synthetic corticosteroid that is converted to prednisolone in the liver.
Prednisolone: A more potent derivative of prednisone with enhanced glucocorticoid activity.
Dexamethasone: A highly potent synthetic corticosteroid with minimal mineralocorticoid activity.
Uniqueness: Cortisol 17,21-diacetate is unique due to its specific acetylation at the 17 and 21 positions, which enhances its stability and bioavailability compared to other corticosteroids .
Properties
Molecular Formula |
C25H34O7 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H34O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h11,18-20,22,29H,5-10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 |
InChI Key |
CPKKJYZQIKWTKM-WEXULQILSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)C |
Origin of Product |
United States |
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